(Hexan-2-yl)(methyl)amine

Catalog No.
S3124249
CAS No.
81760-12-5
M.F
C7H17N
M. Wt
115.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Hexan-2-yl)(methyl)amine

CAS Number

81760-12-5

Product Name

(Hexan-2-yl)(methyl)amine

IUPAC Name

N-methylhexan-2-amine

Molecular Formula

C7H17N

Molecular Weight

115.22

InChI

InChI=1S/C7H17N/c1-4-5-6-7(2)8-3/h7-8H,4-6H2,1-3H3

InChI Key

SUOSRAKKOYHQBX-UHFFFAOYSA-N

SMILES

CCCCC(C)NC

Solubility

not available

Biocatalytic Amine Transaminase/Acyl Transferase Cascade

Field: Industrial Biotechnology Application: This method is used for the formation of amides from the corresponding aldehydes and ketones in aqueous solution . Method: The process involves a one-pot one-step biocatalytic amine transaminase/acyl transferase cascade. The acyl transferase from Mycobacterium smegmatis (MsAcT) is an enzyme that can perform trans-acylations in aqueous solution . Results: N -Benzyl-2-methoxyacetamide has been synthesized utilizing the developed cascade with conversions up to 97% .

Boron-Catalyzed N-Methylation of Amines

Field: Green Synthetic Reactions Application: This method is used for methylation of aromatic and aliphatic, both primary and secondary, amines, using formic acid as the methylation reagent . Method: The process involves a nonmetallic boron-catalyzed protocol for methylation of amines . Results: The method has a wide scope of substrates and good functional group compatibility. Imines can be used for hydrogenative methylation conversion in one pot in the catalytic system .

Synthesis of Propargylamines

Field: Organic Chemistry Application: Propargylamines are used for the synthesis of biologically active compounds like 1,4-oxazepane and 1,4-diazepane . Method: The process involves the use of amines as a building block for the synthesis of diverse heterocycles . Results: The resulting compounds are used as an anti-depressant, anti-platelet, anti-convulsant, and more .

Direct Reductive Amination of Aliphatic Ketones

Field: Fine Chemical, Pharmaceutical and Agrochemical Products Application: This method is used for the synthesis of chiral amines, which are one of the ubiquitous functional groups in fine chemical, pharmaceutical and agrochemical products . Method: The process involves direct asymmetric reductive amination (DARA) of prochiral ketones . Results: A wide range of aliphatic ketones can be directly aminated under hydrogenation conditions, affording chiral amines with good to excellent yields and with enantioselectivities up to 96% ee .

Catalyst-Free α-C–H Functionalizations of Tertiary Amines

Field: Organic Chemistry Application: This method is used for the α-C–H functionalization of tertiary amines . Method: The process involves the use of catalyst-free reactions, which are cost-effective, less sensitive to air/moisture, easier to operate, have a simple purification process, and are relatively environment-friendly . Results: Several important nitrogen-containing heterocycles or compounds can be synthesized through this strategy .

Synthesis of Medicinally Important Heterocyclic Compounds

Field: Pharmaceutical Chemistry Application: This method is used for the synthesis of medicinally important heterocyclic compounds . Method: The process involves the use of several compounds, mostly of natural origin, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others . Results: According to data, heterocycles are present in more than 85% of all physiologically active chemical compounds .

Synthetic Cathinones

Field: Forensic Toxicology Application: Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users . Method: Various online databases such as PubMed, Google Scholar, but also databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones . Results: 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 have been identified .

(Hexan-2-yl)(methyl)amine is an organic compound with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol. It is classified as a secondary amine due to the presence of both a hexan-2-yl group and a methyl group attached to the nitrogen atom. The compound's structure consists of a six-carbon straight chain with a branched substituent, which contributes to its unique physical and chemical properties. It is often referred to in scientific literature by its IUPAC name, N-methylhexan-2-amine .

There is no current research available on the specific mechanism of action of N-methylhexan-2-amine.

  • Flammability: Aliphatic amines can be flammable. Proper handling and storage procedures for flammable liquids should be followed.
  • Skin and eye irritant: Amines can irritate skin and eyes. Standard personal protective equipment (PPE) such as gloves, safety glasses, and lab coats should be worn when handling this compound.
  • Inhalation hazard: Inhalation of amine vapors can be harmful. Work in a well-ventilated area and consider using a fume hood if necessary.

Data source:

  • General safety guidelines for handling amines:
Typical of amines, such as:

  • Alkylation Reactions: The nitrogen atom can undergo alkylation, allowing it to react with alkyl halides to form more complex amines.
  • Acylation: This compound can react with acyl chlorides or anhydrides to form amides, which are important in synthetic organic chemistry.
  • Formation of Salts: When reacted with acids, (hexan-2-yl)(methyl)amine forms hydrochloride salts, enhancing its solubility in water and making it easier to handle in laboratory settings .

  • Neurotransmitter Modulators: Some analogs have been studied for their ability to interact with neurotransmitter systems, potentially affecting mood and cognition.
  • Antimicrobial Properties: Certain derivatives of amines have demonstrated antibacterial properties, suggesting that (hexan-2-yl)(methyl)amine may have similar activities worth investigating.

The synthesis of (hexan-2-yl)(methyl)amine can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of hexan-2-one with methylamine in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
  • Direct Amination: Hexanol can be reacted with methylamine under acidic or basic conditions to yield (hexan-2-yl)(methyl)amine.
  • Amine Exchange Reactions: The compound can also be synthesized through the exchange reaction between primary amines and secondary amines under suitable conditions .

Interaction studies involving (hexan-2-yl)(methyl)amine focus on its behavior in biological systems and its reactivity with other chemical species:

  • Binding Affinity Studies: Investigations into how this compound interacts with various receptors or enzymes can provide insights into its potential pharmacological effects.
  • Toxicological Assessments: Evaluating the toxicity profile helps determine safe handling practices and potential environmental impacts.

Several compounds share structural similarities with (hexan-2-yl)(methyl)amine, including:

Compound NameMolecular FormulaKey Features
N-Methylhexan-1-amineC₇H₁₉NPrimary amine, differing carbon chain position
N,N-Dimethylhexan-2-amineC₈H₁₉NTertiary amine, two methyl groups on nitrogen
N-Ethylhexan-2-amineC₈H₁₉NEthyl group instead of methyl
N-(4-Methoxyphenyl)hexan-2-amineC₁₄H₂₃NContains a methoxyphenyl substituent

Uniqueness: The presence of both a hexan-2-ylic group and a methyl group on nitrogen distinguishes (hexan-2-yl)(methyl)amine from other similar compounds, potentially influencing its reactivity and biological activity differently than primary or tertiary amines.

XLogP3

2

Dates

Modify: 2023-08-18

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